molecular formula C22H29ClN2O2 B6088614 N-[(3-chlorophenyl)methyl]-3-[1-(spiro[2.3]hexane-2-carbonyl)piperidin-4-yl]propanamide

N-[(3-chlorophenyl)methyl]-3-[1-(spiro[2.3]hexane-2-carbonyl)piperidin-4-yl]propanamide

Cat. No.: B6088614
M. Wt: 388.9 g/mol
InChI Key: GNYPNGMWBZCHEH-UHFFFAOYSA-N
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Description

N-[(3-chlorophenyl)methyl]-3-[1-(spiro[23]hexane-2-carbonyl)piperidin-4-yl]propanamide is a complex organic compound with a unique structure that includes a spirohexane ring, a piperidine ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-chlorophenyl)methyl]-3-[1-(spiro[2.3]hexane-2-carbonyl)piperidin-4-yl]propanamide typically involves multiple steps, starting with the preparation of the spirohexane and piperidine intermediates. The chlorophenyl group is introduced through a nucleophilic substitution reaction. The final step involves the formation of the amide bond, which can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the key reactions.

Chemical Reactions Analysis

Types of Reactions

N-[(3-chlorophenyl)methyl]-3-[1-(spiro[2.3]hexane-2-carbonyl)piperidin-4-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[(3-chlorophenyl)methyl]-3-[1-(spiro[2.3]hexane-2-carbonyl)piperidin-4-yl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in receptor binding studies.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(3-chlorophenyl)methyl]-3-[1-(spiro[2.3]hexane-2-carbonyl)piperidin-4-yl]propanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to a biological response. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-chlorophenyl)methyl]-3-[1-(spiro[2.3]hexane-2-carbonyl)piperidin-4-yl]butanamide
  • N-[(3-chlorophenyl)methyl]-3-[1-(spiro[2.3]hexane-2-carbonyl)piperidin-4-yl]pentanamide

Uniqueness

N-[(3-chlorophenyl)methyl]-3-[1-(spiro[2.3]hexane-2-carbonyl)piperidin-4-yl]propanamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-3-[1-(spiro[2.3]hexane-2-carbonyl)piperidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29ClN2O2/c23-18-4-1-3-17(13-18)15-24-20(26)6-5-16-7-11-25(12-8-16)21(27)19-14-22(19)9-2-10-22/h1,3-4,13,16,19H,2,5-12,14-15H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNYPNGMWBZCHEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC2C(=O)N3CCC(CC3)CCC(=O)NCC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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